molecular formula C17H15Cl2NO4 B14706010 Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate CAS No. 24727-46-6

Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate

Cat. No.: B14706010
CAS No.: 24727-46-6
M. Wt: 368.2 g/mol
InChI Key: ZQPDAQSIPOWUAE-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate is a complex organic compound with significant applications in various fields of science. This compound is characterized by its unique chemical structure, which includes a benzoate ester, a chlorinated phenyl group, and an amino-oxoethoxy moiety. Its molecular formula is C16H15Cl2NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 5-chloro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 5-chloro-2-hydroxybenzoate. This intermediate is then reacted with 4-chlorobenzylamine and an appropriate coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact molecular pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-hydroxybenzoate: A precursor in the synthesis of the target compound.

    4-Chlorobenzylamine: Another precursor used in the synthesis.

    Methyl 5-chloro-2-(4-chlorophenyl)benzoate: A structurally similar compound with different functional groups.

Uniqueness

Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

24727-46-6

Molecular Formula

C17H15Cl2NO4

Molecular Weight

368.2 g/mol

IUPAC Name

methyl 5-chloro-2-[2-[(4-chlorophenyl)methylamino]-2-oxoethoxy]benzoate

InChI

InChI=1S/C17H15Cl2NO4/c1-23-17(22)14-8-13(19)6-7-15(14)24-10-16(21)20-9-11-2-4-12(18)5-3-11/h2-8H,9-10H2,1H3,(H,20,21)

InChI Key

ZQPDAQSIPOWUAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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